![molecular formula C15H17F2NO2 B2492538 Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1391733-30-4](/img/structure/B2492538.png)

Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

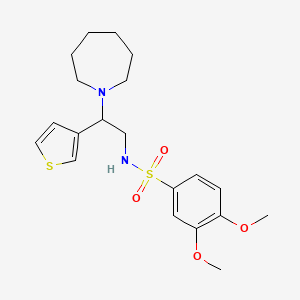

Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound that falls within the category of azabicycloheptanes, which are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. These compounds are characterized by their azabicyclic core, which can impart conformational rigidity and specificity in biological interactions.

Synthesis Analysis

The synthesis of azabicycloheptanes can be achieved through various methods. A rapid two-step synthesis approach has been developed for substituted 3-azabicyclo[3.2.0]heptanes using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Another efficient two-step multigram synthesis has been described for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which serves as a precursor for further selective derivatization . These methods highlight the versatility and accessibility of synthesizing azabicycloheptane derivatives.

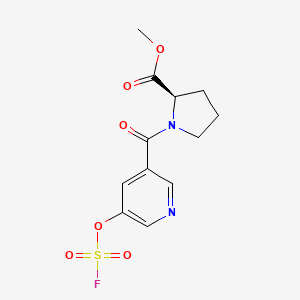

Molecular Structure Analysis

The molecular structure of azabicycloheptanes is characterized by a seven-membered ring containing nitrogen, which can influence the compound's reactivity and interaction with biological targets. The presence of substituents such as benzyl groups and fluorine atoms can further modulate the compound's properties, making it a suitable candidate for the development of novel pharmaceutical agents.

Chemical Reactions Analysis

Azabicycloheptanes can undergo various chemical reactions, including Wittig olefinations, as demonstrated by the synthesis of β-substituted conformationally constrained prolines from methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate . The resulting alkenes can be elaborated into proline–amino acid chimeras, showcasing the compound's utility in creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptanes are influenced by their rigid, non-chiral structures, as seen in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid . The thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and its derivatives can lead to the formation of various hydrocarbon products, indicating the stability and reactivity of the azabicycloheptane core under thermal conditions .

Scientific Research Applications

Recent Advances in Selective Catalytic Oxidation

Cyclohexene oxidation yields various products including 7-oxabicyclo[4.1.0]heptane, which is a pivotal intermediate in the chemical industry. The selective catalytic oxidation of cyclohexene is critical due to its implications for both academic research and industrial applications, offering a controllable route to targeted products (Cao et al., 2018).

Norcantharidin Analogues in Cancer Research

Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) demonstrates significant anticancer activity with reduced side effects. Structural modifications of this compound result in analogues with potential anticancer activities, pointing to the importance of the 7-oxabicyclo[2.2.1]heptane scaffold in pharmaceutical research (Deng & Tang, 2011).

Synthetic Utilities of O-Phenylenediamines

The condensation of o-phenylenediamines with electrophilic reagents, including those forming 7-oxabicyclo[4.1.0]heptane structures, is crucial in synthesizing various biologically relevant compounds like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds find applications in several fields, including material science and pharmacology (Ibrahim, 2011).

Aromatization Studies

Research on the aromatization of heptanes and related compounds, involving intermediates such as cycloheptane, has led to understanding the mechanisms of aromatization over various catalysts. This knowledge is foundational for chemical processes related to the synthesis and transformation of cycloheptane and related structures (Pines & Nogueira, 1981).

properties

IUPAC Name |

benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO2/c1-14-10-18(8-7-12(14)15(14,16)17)13(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWWKRTZLCXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN(CCC1C2(F)F)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)

![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)